![molecular formula C13H20N2O3 B2483680 tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate CAS No. 1260843-86-4](/img/structure/B2483680.png)
tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate involves a multistep process starting from commercially available precursors. A notable method involves the synthesis from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017). This method exemplifies the efficient assembly of the carbamate functional group alongside the aminomethyl and methoxy phenyl moieties.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is characterized by intramolecular hydrogen bonding, which influences its reactivity and physical properties. For instance, the presence of the tert-butyl group and the carbamate moiety contributes to the molecule's stability and solubility (Bai & Wang, 2014).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo lithiation, allowing for the introduction of various electrophiles and the formation of substituted products with high yields (Smith et al., 2013). Furthermore, it has been used as a building block in organic synthesis, demonstrating its utility in constructing more complex molecules (Guinchard et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate serves as an important intermediate in the synthesis of many biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, demonstrating its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Metabolic Studies and Diagnostic Applications
This compound also finds applications in metabolic studies and diagnostics. Muskiet et al. (1981) developed a gas chromatography method for the determination of catecholamine metabolites, indicating the utility of tert-butyl carbamate derivatives in diagnosing and monitoring various diseases, including neuroblastoma and pheochromocytoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Chemical Synthesis and Molecular Structure Studies
Furthermore, the compound serves as a precursor for studying new classes of molecules. Abbas et al. (2009) used tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate to study foldamer based on aza/α-dipeptide oligomerization, showcasing its role in developing novel molecular structures (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).
Enantioselective Synthesis
Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, highlighting its application in producing optically pure enantiomers for further chemical synthesis (Piovan, Pasquini, & Andrade, 2011).
Propiedades
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRYOOUXWZJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

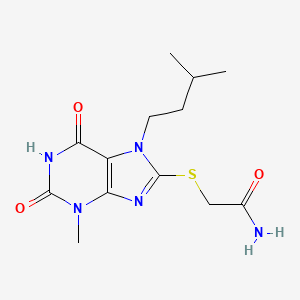
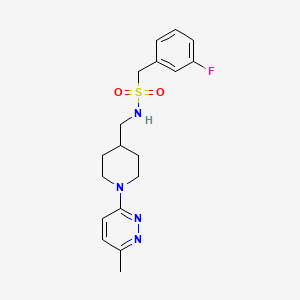
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
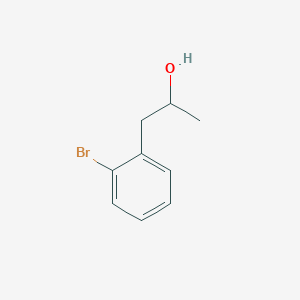
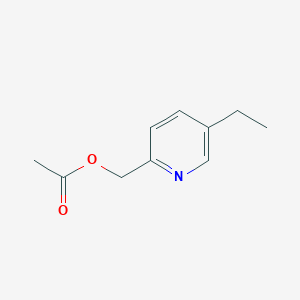
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)
![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)
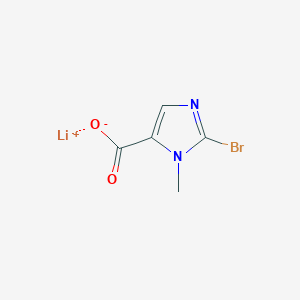
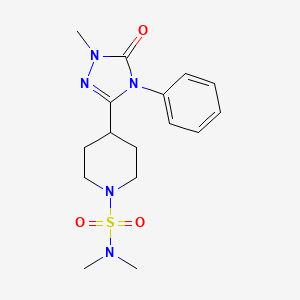
![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)

![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)
